N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide
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Description
“N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide” is a chemical compound with the molecular formula C18H20N2O . It is also known as 4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1ccc(cc1)C(=O)CCN2CCCC2
. This indicates that the compound contains a pyrrolidine ring attached to a butanamide group, which is further connected to a 4-methylphenyl group . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.36 . The compound is a solid with a melting point of 152-157 °C .Scientific Research Applications
CB2 Cannabinoid Receptor Agonists
N-(4-methylphenyl)-3-(1-pyrrolidinyl)butanamide and related compounds have been explored as CB2 cannabinoid receptor agonists. These compounds show potential in neuropathic pain management, as evidenced by compound 3, a potent and selective CB2 agonist showing in vivo efficacy in a rat model of neuropathic pain (Chu et al., 2009).
Anticonvulsant Agents
A series of compounds derived from this compound have been synthesized and evaluated for their anticonvulsant activities. These compounds, designed as hybrid molecules combining fragments of known antiepileptic drugs, have shown broad spectra of activity in preclinical seizure models (Kamiński et al., 2015); (Kamiński et al., 2016).
Heterocyclic Compounds Synthesis
Research has focused on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, with studies on their reactivity and importance in synthesizing heterocyclic compounds. These compounds serve as precursors for various heterocyclic structures, highlighting their synthetic utility (Fadda et al., 2015).
Antifungal Activities
This compound derivatives have been tested for antifungal activities against various fungi. Certain derivatives, especially those with specific electron withdrawing groups, demonstrated good to excellent activities, suggesting potential applications in antifungal drug development (Lee et al., 1999).
Antimicrobial Evaluation
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity, indicating potential for further exploration in antimicrobial drug development (Farag et al., 2009).
Properties
IUPAC Name |
N-(4-methylphenyl)-3-pyrrolidin-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-5-7-14(8-6-12)16-15(18)11-13(2)17-9-3-4-10-17/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAVIGCLFFDMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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